Cas no 2149924-99-0 (3-{spiro2.2pentan-1-yl}-1,2-oxazol-5-amine)

3-{spiro2.2pentan-1-yl}-1,2-oxazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- SCHEMBL24410171
- 2149924-99-0
- EN300-3221112
- 3-{spiro[2.2]pentan-1-yl}-1,2-oxazol-5-amine
- 5-Isoxazolamine, 3-spiro[2.2]pent-1-yl-
- 3-(Spiro[2.2]pentan-1-yl)isoxazol-5-amine
- 3-{spiro2.2pentan-1-yl}-1,2-oxazol-5-amine
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- MDL: MFCD30688028
- Inchi: 1S/C8H10N2O/c9-7-3-6(10-11-7)5-4-8(5)1-2-8/h3,5H,1-2,4,9H2
- InChI Key: DOVZCWBVRGZULX-UHFFFAOYSA-N
- SMILES: O1C(=CC(C2CC32CC3)=N1)N
Computed Properties
- Exact Mass: 150.079312947g/mol
- Monoisotopic Mass: 150.079312947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 52Ų
Experimental Properties
- Density: 1.31±0.1 g/cm3(Predicted)
- Boiling Point: 339.9±30.0 °C(Predicted)
- pka: -0.98±0.50(Predicted)
3-{spiro2.2pentan-1-yl}-1,2-oxazol-5-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3221112-5.0g |
3-{spiro[2.2]pentan-1-yl}-1,2-oxazol-5-amine |
2149924-99-0 | 95.0% | 5.0g |
$8979.0 | 2025-03-19 | |
Enamine | EN300-3221112-10.0g |
3-{spiro[2.2]pentan-1-yl}-1,2-oxazol-5-amine |
2149924-99-0 | 95.0% | 10.0g |
$13314.0 | 2025-03-19 | |
Enamine | EN300-3221112-1.0g |
3-{spiro[2.2]pentan-1-yl}-1,2-oxazol-5-amine |
2149924-99-0 | 95.0% | 1.0g |
$3097.0 | 2025-03-19 | |
Enamine | EN300-3221112-1g |
3-{spiro[2.2]pentan-1-yl}-1,2-oxazol-5-amine |
2149924-99-0 | 95% | 1g |
$3097.0 | 2023-09-04 | |
1PlusChem | 1P028XR8-10g |
3-{spiro[2.2]pentan-1-yl}-1,2-oxazol-5-amine |
2149924-99-0 | 95% | 10g |
$16518.00 | 2023-12-19 | |
1PlusChem | 1P028XR8-1g |
3-{spiro[2.2]pentan-1-yl}-1,2-oxazol-5-amine |
2149924-99-0 | 95% | 1g |
$3890.00 | 2023-12-19 | |
Aaron | AR028XZK-10g |
3-{spiro[2.2]pentan-1-yl}-1,2-oxazol-5-amine |
2149924-99-0 | 95% | 10g |
$18332.00 | 2023-12-15 | |
Aaron | AR028XZK-1g |
3-{spiro[2.2]pentan-1-yl}-1,2-oxazol-5-amine |
2149924-99-0 | 95% | 1g |
$4284.00 | 2025-02-17 | |
Aaron | AR028XZK-5g |
3-{spiro[2.2]pentan-1-yl}-1,2-oxazol-5-amine |
2149924-99-0 | 95% | 5g |
$12372.00 | 2023-12-15 | |
1PlusChem | 1P028XR8-50mg |
3-{spiro[2.2]pentan-1-yl}-1,2-oxazol-5-amine |
2149924-99-0 | 95% | 50mg |
$1078.00 | 2023-12-19 |
3-{spiro2.2pentan-1-yl}-1,2-oxazol-5-amine Related Literature
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
Additional information on 3-{spiro2.2pentan-1-yl}-1,2-oxazol-5-amine
Professional Introduction to Compound with CAS No. 2149924-99-0 and Product Name: 3-{spiro2.2pentan-1-yl}-1,2-oxazol-5-amine
The compound with the CAS number 2149924-99-0 and the product name 3-{spiro2.2pentan-1-yl}-1,2-oxazol-5-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique spirocyclic structure and oxazole moiety, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The spirocyclic framework, specifically the spiro2.2pentan-1-yl group, contributes to the molecule's rigidity and stability, which are critical factors in designing bioactive molecules with enhanced pharmacokinetic properties.
In recent years, there has been a growing interest in heterocyclic compounds for their diverse biological activities. The oxazole ring in 3-{spiro2.2pentan-1-yl}-1,2-oxazol-5-amine is a key pharmacophore that has been extensively studied for its role in modulating various biological pathways. Oxazoles are known for their stability and ability to engage in multiple hydrogen bonding interactions, making them ideal candidates for drug design. The presence of the spiro2.2pentan-1-yl substituent further enhances the compound's potential by introducing a bulky group that can influence both its solubility and binding affinity to biological targets.
One of the most compelling aspects of this compound is its potential in the development of novel therapeutic agents. The spirocyclic structure provides a scaffold that can be modified to target specific enzymes or receptors involved in diseases such as cancer, inflammation, and neurodegenerative disorders. Recent studies have demonstrated that spirocyclic compounds often exhibit higher metabolic stability compared to their acyclic counterparts, which is a crucial factor in prolonging the half-life of drugs and improving their overall efficacy.
The 3-{spiro2.2pentan-1-yl}-1,2-oxazol-5-amine molecule has been investigated for its interactions with various biological targets. For instance, preliminary computational studies suggest that it may bind effectively to enzymes such as kinases and phosphodiesterases, which are key players in signal transduction pathways. Additionally, the oxazole ring has been shown to interact with nucleophilic sites on proteins, potentially leading to the development of inhibitors that can modulate disease-related pathways.
Another area of interest is the synthesis of derivatives of this compound. The flexibility of the spirocyclic core allows for modifications at multiple positions, enabling chemists to fine-tune the properties of the molecule. For example, introducing fluorine atoms or other halogen substituents can enhance binding affinity and metabolic stability. Furthermore, functionalizing the oxazole ring with additional groups can alter its electronic properties and influence its interactions with biological targets.
The pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds in drug development. The 3-{spiro2.2pentan-1-yl}-1,2-oxazol-5-amine molecule exemplifies this trend by combining a well-studied heterocycle with a unique spirocyclic structure. This combination not only provides a promising starting point for drug discovery but also highlights the potential of interdisciplinary approaches in medicinal chemistry.
In conclusion, the compound with CAS number 2149924-99-0 and product name 3-{spiro2.2pentan-1-yl}-1,2-oxazol-5-amine represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities make it an attractive candidate for further research and development. As our understanding of biological pathways continues to grow, compounds like this one will play an increasingly important role in the discovery and development of novel therapeutic agents.
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